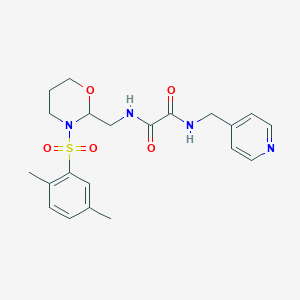
2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride” is a chemical compound with the molecular formula C10H10F2N2O . It is used for research and development purposes .
Chemical Reactions Analysis
Specific chemical reactions involving “2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride” are not available in the sources I found. Typically, the reactivity of a compound depends on its functional groups and the conditions under which it is reacted .Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride” is 212.2 . Other physical and chemical properties like boiling point or density are not specified in the available sources .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important in medicinal chemistry due to their unique physical, chemical, and biological properties. The introduction of fluorine atoms into lead structures has been a common modification to improve the physical, biological, and environmental properties of agricultural products. The compound can be utilized in the synthesis of fluorinated pyridines, which are less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing substituents in the aromatic ring .
Radiobiology and Imaging Agents
The compound’s fluorinated structure makes it a candidate for the synthesis of 18 F-substituted pyridines , which are of special interest as potential imaging agents for various biological applications. These agents can be used in local radiotherapy for cancer and have applications in positron emission tomography (PET) imaging .
Agricultural Chemistry
In agricultural chemistry, the introduction of fluorine atoms into lead structures is a significant chemical modification. The compound EN300-103637 could be used to synthesize new agricultural products with improved properties. Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and many such compounds have been commercialized as active ingredients in agricultural products .
Pharmaceutical Research
Approximately 10% of pharmaceuticals used for medical treatment contain a fluorine atom. The compound could serve as a synthetic block in the development of new fluorinated medicinal candidates. Its fluorinated structure is beneficial in the discovery of drugs with enhanced efficacy and reduced toxicity .
Development of Fluorinated Chemicals
The demand for fluorinated chemicals in various industries has steadily increased. The compound EN300-103637 can be a valuable synthetic block for the development of fluorinated chemicals, owing to the high availability of fluorinated synthetic blocks and effective fluorinating reagents .
Potential Herbicidal Applications
The compound has potential applications in the synthesis of herbicides. For instance, a derivative of the compound, Perfluoroalkyl [1,8]-naphtiridine , has been synthesized with herbicidal effects, indicating that EN300-103637 could be used to develop new herbicides with fluorine-containing substituents .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O.ClH/c1-10(14,5-13)6-15-7-2-3-8(11)9(12)4-7;/h2-4H,6,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMCWFLHJFUTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)F)F)(C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2578675.png)

![1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2578680.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2578682.png)


![2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2578688.png)
![N-[(2E)-6-(ethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B2578689.png)

![1-(1-(3-Methoxybenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2578691.png)
![N-(1-benzylpiperidin-4-yl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2578693.png)
